1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodiumsalt
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Overview
Description
1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodium salt is a piperazine derivative and a structural analog of acetaminophen. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol .
Preparation Methods
The synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodium salt involves a multi-step process. One common method starts with bis-(2-chloroethyl)amine hydrochloride and p-aminophenol as the starting materials. The reaction proceeds through several steps, including acetylation and cyclization, to yield the final product . Industrial production methods may vary, but they typically involve similar reaction conditions and starting materials.
Chemical Reactions Analysis
1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodium salt involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of ketoconazole, the compound inhibits cytochrome P-450 dependent steps in the biosynthesis of steroid hormones . This inhibition disrupts the production of essential hormones, leading to its antifungal effects.
Comparison with Similar Compounds
1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodium salt can be compared with other similar compounds, such as:
Acetaminophen: Both compounds share structural similarities, but 1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodium salt has additional functional groups that confer different chemical properties.
These comparisons highlight the uniqueness of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodium salt in terms of its chemical structure and applications.
Properties
CAS No. |
83949-34-2 |
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Molecular Formula |
C12H15N2NaO2 |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
sodium;4-(4-acetylpiperazin-1-yl)phenolate |
InChI |
InChI=1S/C12H16N2O2.Na/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11;/h2-5,16H,6-9H2,1H3;/q;+1/p-1 |
InChI Key |
QFXXWBPLYPSVAN-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)[O-].[Na+] |
Origin of Product |
United States |
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